1-methyl-1H-pyrazol-4-yl methanesulfonate
Description
1-Methyl-1H-pyrazol-4-yl methanesulfonate is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a methanesulfonate ester at the 4-position. The methanesulfonate group (-OSO₂CH₃) enhances the compound’s utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to its role as a leaving group. Structural characterization of such compounds often employs X-ray crystallography techniques facilitated by programs like SHELX . While direct data on this compound is sparse in the provided evidence, its properties can be inferred from analogous sulfonate esters and pyrazole derivatives.
Properties
CAS No. |
1849231-92-0 |
|---|---|
Molecular Formula |
C5H8N2O3S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl) methanesulfonate |
InChI |
InChI=1S/C5H8N2O3S/c1-7-4-5(3-6-7)10-11(2,8)9/h3-4H,1-2H3 |
InChI Key |
RRRDDWBXARLYKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OS(=O)(=O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazol-4-yl methanesulfonate typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 1-methyl-1H-pyrazol-4-yl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazol-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
1-methyl-1H-pyrazol-4-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazol-4-yl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure distinguishes it from related pyrazole sulfonates (Table 1):
Key Observations :
Physical and Chemical Properties
Hypothetical data derived from analogous compounds:
*Hypothetical values based on methanesulfonate ester trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
